Tetrakis(salicylideneaminoethyl)methane

Description

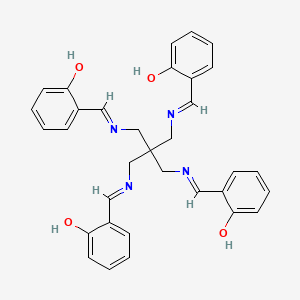

Tetrakis(salicylideneaminoethyl)methane is a tetradentate Schiff base ligand characterized by a central methane core bonded to four salicylideneaminoethyl groups. Each arm consists of a salicylaldehyde moiety condensed with an aminoethyl group, forming a rigid, conjugated system capable of coordinating metal ions. This compound is of significant interest in coordination chemistry and materials science due to its ability to form stable metal complexes, which are utilized in catalysis, molecular sensing, and porous framework materials. Its structure enables versatile applications, particularly in constructing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the salicylidene groups act as binding sites for transition metals like Cu(II) or Mn(II).

Properties

CAS No. |

3221-64-5 |

|---|---|

Molecular Formula |

C33H32N4O4 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

2-[[3-[(2-hydroxyphenyl)methylideneamino]-2,2-bis[[(2-hydroxyphenyl)methylideneamino]methyl]propyl]iminomethyl]phenol |

InChI |

InChI=1S/C33H32N4O4/c38-29-13-5-1-9-25(29)17-34-21-33(22-35-18-26-10-2-6-14-30(26)39,23-36-19-27-11-3-7-15-31(27)40)24-37-20-28-12-4-8-16-32(28)41/h1-20,38-41H,21-24H2 |

InChI Key |

AUGGJOPHYLIYTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCC(CN=CC2=CC=CC=C2O)(CN=CC3=CC=CC=C3O)CN=CC4=CC=CC=C4O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and a diamine precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imine bonds. Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified phenolic and imine derivatives .

Scientific Research Applications

2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol exerts its effects is primarily through its interaction with metal ions and biological molecules. The phenolic and imine groups can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Tetrakis(salicylideneaminoethyl)methane and analogous tetrakis-substituted methane derivatives:

Key Comparative Insights:

Structural Flexibility vs. Rigidity: this compound and TFHPM both feature hydroxyl groups, enabling metal coordination. However, TFHPM’s formyl groups facilitate covalent bonding in COFs, while salicylidene groups favor dynamic metal-ligand interactions. TAM’s rigid tetrahedral geometry supports diatopology in COFs, whereas H4TCM’s carboxy groups enhance porosity in MOFs.

Synthetic Complexity: TAM and Tetrakis[(p-aminophenoxy)methyl]methane require multi-step syntheses (e.g., nitro reduction, orthogonal optimization), whereas propynyloxy derivatives are synthesized via click chemistry with high yields (up to 91.8%).

Functional Applications: Epoxy Curing: Tetrakis[(p-aminophenoxy)methyl]methane improves epoxy resin toughness (76.2% yield under optimized conditions), unlike salicylidene derivatives, which prioritize metal binding. Biomedical Use: Tetrakis(2-propynyloxymethyl)methane forms polymer networks for drug delivery, leveraging its four propynyl groups for crosslinking. Nucleic Acid Labeling: Tetrakis(acetoxymercuri)methane selectively binds sulfur in tRNA, a niche application absent in other derivatives.

Thermal and Chemical Stability :

- Salicylidene-based compounds exhibit thermal stability up to 300°C (common in Schiff bases), while TAM-derived COFs maintain integrity above 400°C due to robust imine linkages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.